Pyocyanin
Overview
Description
Pyocyanin is a blue secondary metabolite produced by the Gram-negative bacterium Pseudomonas aeruginosa. It is known for its ability to oxidize and reduce other molecules, making it a potent antimicrobial agent. This compound is a zwitterion at blood pH, allowing it to easily cross cell membranes. It exists in three different states: oxidized (blue), monovalently reduced (colorless), and divalently reduced (red). The compound is also responsible for the characteristic blue-green color of Pseudomonas aeruginosa colonies .
Mechanism of Action
Target of Action
Pyocyanin, a bioactive pigment produced by Pseudomonas aeruginosa, is an important virulence factor . It primarily targets bacterial, fungal, and mammalian cells . It acts as a potent antibacterial, antifungal, and anticancer agent . It also plays a critical role in P. aeruginosa infections as a redox-active secondary metabolite and a quorum sensing (QS) signaling molecule .
Mode of Action
This compound inhibits the proliferation of its target cells by inducing oxidative stress . It can easily diffuse through the cell membrane due to its low molecular weight and zwitterionic nature . As a redox-active biomolecule, it increases the intracellular levels of reactive oxygen species (ROS) like superoxide (O2.−) and hydrogen peroxide (H2O2) . This interaction with the cell membrane respiratory chain renders the cell unable to perform energy-requiring, membrane-bound metabolic processes such as active transport .
Biochemical Pathways
This compound production from chorismic acid requires the involvement of two homologous operons, phz1 and phz2, which are activated by QS regulatory proteins . It is also recognized as an electron shuttle for bacterial respiration . In P. aeruginosa infections, bacterial cells form colonies and three interconnected QS networks—pqs, las, and rhl—get activated, thus stimulating the cells to produce this compound .
Pharmacokinetics
Its small size and zwitterionic nature suggest that it may have good bioavailability .
Result of Action
The primary result of this compound’s action is the induction of oxidative stress in target cells, leading to their inhibition . This oxidative stress can act as a potent antibacterial, antifungal, and anticancer agent . . aeruginosa in immunocompromised individuals . It also plays a vital role in compounding P. aeruginosa infections by promoting biofilm formation .
Action Environment
The production and action of this compound are influenced by various environmental factors . For instance, P. Its habitat is widespread and it is found in soil, water, and many other environments . The expression of its regulatory systems is also dependent on temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyocyanin is synthesized through a series of enzymatic reactions starting from chorismic acid. The biosynthesis involves several enzymes, including PhzE, PhzD, PhzF, and PhzB, which catalyze the formation of phenazine-1-carboxylic acid, a precursor to this compound .
Industrial Production Methods: Industrial production of this compound involves culturing Pseudomonas aeruginosa in specific media that promote pigment production. The pigment is then extracted using solvents such as chloroform and purified through various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Pyocyanin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Its redox-active nature allows it to participate in electron transfer reactions, generating reactive oxygen species such as superoxide and hydrogen peroxide .
Common Reagents and Conditions: Common reagents used in this compound reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium dithionite. The reactions typically occur under physiological conditions, with pH and temperature playing crucial roles .
Major Products: The major products formed from this compound reactions include various oxidized and reduced forms of the compound, which can further interact with cellular components to exert antimicrobial effects .
Scientific Research Applications
Comparison with Similar Compounds
- Phenazine-1-carboxylic acid
- Phenazine-1,6-dicarboxylic acid
- Phenazine-1,6-dimethanol
Pyocyanin’s unique properties and wide range of applications make it a compound of significant interest in various fields of scientific research.
Properties
IUPAC Name |
5-methylphenazin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-15-10-6-3-2-5-9(10)14-13-11(15)7-4-8-12(13)16/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCMLFHHXWETLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C3C1=CC=CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041108 | |
Record name | Pyocyanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85-66-5 | |
Record name | Pyocyanin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyocyanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyocyanin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400612 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyocyanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 85-66-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYOCYANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OQM399341 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does pyocyanin exert its effects on human cells?
A1: this compound exerts its effects primarily through its redox-active properties. It can undergo redox cycling in the presence of oxygen, generating reactive oxygen species (ROS) such as superoxide and hydrogen peroxide [, , ]. These ROS can damage cellular components, leading to oxidative stress and various downstream effects, including apoptosis, impaired immune cell function, and disruption of cellular processes [, , , , ].
Q2: What are the specific cellular targets of this compound?
A2: this compound has been shown to affect various cellular targets and processes. It can inhibit catalase activity, deplete glutathione levels [, ], and interfere with calcium signaling []. It has also been shown to affect mitochondrial function, potentially by interfering with the electron transport chain [, ]. These effects contribute to this compound-mediated cytotoxicity and disruption of cellular function.
Q3: How does this compound contribute to Pseudomonas aeruginosa virulence?
A3: this compound contributes to Pseudomonas aeruginosa virulence through multiple mechanisms:
- Immune modulation: this compound can induce neutrophil apoptosis [], inhibit phagocytosis by macrophages [], and modulate cytokine release from immune cells [], thus impairing the host's immune response to infection.
- Enhancement of biofilm formation: this compound promotes the release of extracellular DNA, a key component of biofilms [, ]. Biofilms provide a protective environment for bacteria, making them more resistant to antibiotics and the host immune system.
- Iron acquisition: this compound can reduce ferric iron to ferrous iron, facilitating iron uptake by Pseudomonas aeruginosa []. Iron is an essential nutrient for bacterial growth and virulence.
Q4: What is the molecular formula, weight, and spectroscopic data for this compound?
A4: this compound (5-N-methyl-1-hydroxyphenazinium betaine) has the molecular formula C13H10N2O and a molecular weight of 210.23 g/mol. Spectroscopically, this compound exhibits characteristic absorption maxima in the UV-Vis region, with its exact wavelength dependent on pH and redox state [, ].
Q5: What is known about the stability of this compound under various conditions?
A5: this compound's stability is influenced by factors such as pH, temperature, and light exposure. It exhibits pH-dependent color changes, appearing blue in neutral or basic conditions and red under acidic conditions [, ]. Its stability under specific conditions may vary and require further investigation.
Q6: Does this compound exhibit any catalytic properties?
A6: While not traditionally considered an enzyme, this compound's redox activity allows it to participate in electron transfer reactions. For instance, it can catalyze the reduction of ferric iron to ferrous iron, potentially influencing iron acquisition by Pseudomonas aeruginosa [].
Q7: How do structural modifications of this compound affect its activity?
A7: While the provided articles do not directly address specific SAR studies of this compound, they highlight the importance of its redox-active phenazine core for its biological activity []. Modifications to this core structure could potentially alter its redox potential, affecting its ability to generate ROS and interact with cellular targets. Further research is needed to systematically investigate the impact of structural modifications on this compound's activity, potency, and selectivity.
Q8: Are there any specific formulation strategies for this compound?
A8: The provided articles primarily focus on this compound's biological activity and do not discuss specific formulation strategies. Developing stable formulations of this compound for potential therapeutic applications would require further research to address its stability challenges under various storage conditions and delivery methods.
Q9: What is known about the ADME properties of this compound?
A9: The provided articles primarily focus on this compound's in vitro activity and do not provide detailed information about its ADME properties. Investigating this compound's absorption, distribution, metabolism, and excretion in relevant animal models would be crucial for understanding its potential systemic effects and therapeutic relevance.
Q10: What in vitro and in vivo models have been used to study this compound's effects?
A10: Researchers have employed various in vitro and in vivo models to investigate this compound's biological activity.
- In vitro models:
- In vivo models:
Q11: What are the known toxicological effects of this compound?
A11: this compound has been shown to exert toxic effects on various cell types, including lung epithelial cells, neutrophils, and macrophages [, , , ]. Its toxicity is attributed to its ability to generate ROS, leading to oxidative stress and cell death.
Q12: Have there been any studies on targeted delivery of this compound?
A12: The provided articles focus on this compound as a virulence factor and do not explore its potential therapeutic applications or targeted delivery strategies. Developing targeted delivery approaches for this compound would require extensive research to ensure its safe and effective delivery to specific cells or tissues while minimizing off-target effects.
Q13: How is this compound detected and quantified?
A13: Several analytical techniques are available for detecting and quantifying this compound:
- Spectrophotometry: this compound's distinct absorbance properties allow for its quantification using UV-Vis spectrophotometry [, , ].
- Chromatography: Techniques like high-performance liquid chromatography (HPLC) can be used to separate and quantify this compound in complex mixtures [].
- Electrochemical methods: Cyclic voltammetry has emerged as a sensitive and selective method for this compound detection, even in complex biological matrices like saliva [].
Q14: What is known about this compound's environmental fate and degradation?
A14: The provided articles primarily focus on this compound's biological activity and do not provide detailed information about its environmental fate and degradation pathways.
Q15: What is the solubility of this compound in different solvents?
A15: this compound exhibits solubility in both aqueous and organic solvents. It is soluble in water, chloroform, and dichloromethane, while its solubility in other solvents may vary [, ]. Understanding its solubility profile is crucial for developing formulations and investigating its behavior in different biological and environmental matrices.
Q16: How are analytical methods for this compound validated?
A16: Validation of analytical methods for this compound, like other analytical procedures, typically involves establishing method performance characteristics such as accuracy, precision, specificity, linearity, range, limit of detection, and limit of quantitation.
Q17: What quality control measures are important for this compound research?
A17: Quality control measures for this compound research include ensuring the purity and identity of the compound, using calibrated instruments, following standardized protocols, and documenting experimental details meticulously.
Q18: Can this compound induce an immune response?
A18: While this compound is a bacterial product and can interact with immune cells, the provided articles do not specifically address its immunogenicity. Further research is needed to determine its potential to elicit an immune response and characterize the nature and consequences of such responses.
Q19: Does this compound interact with drug transporters?
A19: The provided articles do not provide information about this compound's potential interactions with drug transporters. Investigating such interactions could be relevant for understanding its absorption, distribution, and elimination, particularly if its therapeutic potential is explored in the future.
Q20: Can this compound affect drug-metabolizing enzymes?
A20: The provided articles do not directly address this compound's potential to induce or inhibit drug-metabolizing enzymes. Exploring such interactions would be crucial for understanding potential drug-drug interactions if this compound's therapeutic use is considered.
Q21: What is known about this compound's biocompatibility and biodegradability?
A21: While this compound is a naturally occurring compound, its biocompatibility and biodegradability are not extensively studied. Further research is needed to evaluate its long-term effects on biological systems and its potential to persist or degrade in the environment.
Q22: What are the best practices for this compound waste disposal?
A22: Disposal of this compound should adhere to local regulations and guidelines for hazardous waste management. Consulting with environmental health and safety offices or specialized waste disposal companies is recommended to ensure responsible and environmentally sound disposal practices.
Q23: What research infrastructure and resources are valuable for studying this compound?
A23: Research on this compound benefits from access to:
Q24: What are some historical milestones in this compound research?
A24: Key historical milestones in this compound research include:
- 1859: this compound was first isolated from purulent wound dressings by Mathurin-Joseph Fordos [].
- 1882: Carle Gessard linked this compound production to the bacterium now known as Pseudomonas aeruginosa [].
- 1938: The correct chemical structure of this compound was finally established by Hillemann [].
- Late 20th century - present: Research has increasingly focused on understanding this compound's role in Pseudomonas aeruginosa virulence, its mechanisms of toxicity, and its impact on host cells and immune responses [, , , , , , , , , , , , , , , , , , , , ].
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